n-Hydroxypyrimidine-5-carboxamide

Description

Properties

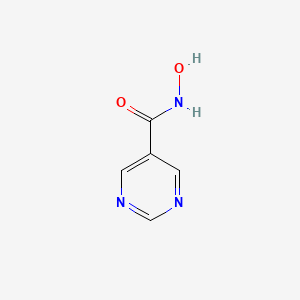

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

N-hydroxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C5H5N3O2/c9-5(8-10)4-1-6-3-7-2-4/h1-3,10H,(H,8,9) |

InChI Key |

LAZANBALMNAOPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Overview of n-Hydroxypyrimidine-5-carboxamide Synthesis

This compound is a heterocyclic compound featuring a pyrimidine ring with a hydroxyl group at the nitrogen atom (N1) and a carboxamide functional group at the 5-position. The synthesis typically involves constructing the pyrimidine core followed by functional group modifications to introduce the hydroxyl and carboxamide groups.

Key Synthetic Routes

Amidoxime Route from Nitrile Precursors

A commonly used and efficient method starts from nitrile derivatives, which are converted to amidoximes via reaction with hydroxylamine under salt-free conditions. This amidoxime intermediate then undergoes Michael-type addition with dimethyl acetylenedicarboxylate, followed by intramolecular cyclization to form dihydroxypyrimidine intermediates. Subsequent benzoyl protection of the 5-hydroxyl group and alkylation at the N3 position, mediated by cesium carbonate, leads to intermediates that upon thermal amidation yield the target this compound compounds. Reported yields for this multi-step process range between 67% and 90%, demonstrating good efficiency.

Table 1: Summary of Amidoxime-Based Synthesis Steps

| Step | Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|

| Nitrile to Amidoxime | Hydroxylamine (salt-free) | Amidoxime intermediate | - |

| Michael Addition & Cyclization | Dimethyl acetylenedicarboxylate, heat | Dihydroxypyrimidine intermediate | - |

| Hydroxyl Protection (Benzoylation) | Benzoyl chloride, base | Protected intermediate | - |

| N3 Alkylation | Alkyl halide, Cs2CO3 | Alkylated intermediate | - |

| Thermal Amidation | Heat, amine source | This compound | 67–90 |

Multicomponent Reaction (MCR) Approach

Another innovative method utilizes multicomponent reactions involving 4-hydroxybenzaldehyde, ethyl cyanoacetate, and guanidine hydrochloride in the presence of sodium hydroxide and ethanol as solvent. This one-pot reaction proceeds under controlled temperature (30–50°C) and stirring conditions to form 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide derivatives. The process is optimized using statistical experimental design (Box-Behnken design) to maximize yield and purity, achieving yields of approximately 74.5–76%. The product is isolated by acidification with trifluoroacetic acid and sulfuric acid, followed by recrystallization.

Table 2: Optimized Parameters for MCR Synthesis

| Parameter | Range Tested | Optimal Value(s) |

|---|---|---|

| 4-Hydroxybenzaldehyde | 0.1–1 M | ~0.5 M (mid-level) |

| Ethyl cyanoacetate | 0.1–1 M | ~0.5 M |

| Guanidine hydrochloride | 0.1–1 M | ~0.5 M |

| Temperature | 30–50°C | 40°C |

| Stirring Speed | 100–300 rpm | 200 rpm |

Hydroxy Protection Strategy for Acylation Efficiency

In large-scale and industrial contexts, a method involving protection of the 5-hydroxy group as an ester (OC(O)-R) has been developed to improve acylation efficiency during the synthesis of N-substituted hydroxypyrimidinone derivatives. This approach reduces the amount of acylating agent required for complete conversion from two equivalents to one equivalent, significantly cutting costs and improving reaction control. After acylation, the protecting group can be removed to yield the free hydroxyl compound.

Reaction Mechanisms and Structural Considerations

The amidoxime route relies on nucleophilic addition and cyclization to form the pyrimidine ring. Protection of the hydroxyl group prevents side reactions during alkylation and amidation steps. The MCR method leverages simultaneous condensation and cyclization steps, facilitated by base catalysis and optimized reagent ratios, to streamline synthesis.

Molecular docking and structure-activity relationship studies confirm that the hydroxyl and carboxamide groups are critical for biological activity, influencing hydrogen bonding and hydrophobic interactions within target enzymes.

Comparative Analysis of Preparation Methods

| Aspect | Amidoxime Route | Multicomponent Reaction (MCR) | Hydroxy Protection Strategy |

|---|---|---|---|

| Complexity | Multi-step, requires protection | One-pot, fewer steps | Additional protection/deprotection |

| Yield Range | 67–90% | 74.5–76% | High (dependent on scale) |

| Scalability | Suitable for lab and medium scale | Efficient for rapid synthesis | Ideal for industrial scale |

| Cost Efficiency | Moderate due to reagents and steps | Cost-effective due to simplified steps | Cost-saving in acylation step |

| Purity and Control | High, due to stepwise purification | Good, requires optimization | High, due to controlled acylation |

Summary of Research Findings

- The amidoxime-based synthesis is well-documented and provides high yields with good control over functional group transformations.

- The multicomponent reaction offers a streamlined and statistically optimized route, suitable for rapid synthesis of derivatives with moderate to high yields.

- Protection of the hydroxyl group during acylation significantly improves reaction efficiency and reduces reagent consumption, beneficial for large-scale production.

- Structural studies underline the importance of hydroxyl and carboxamide groups for biological function, guiding synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

n-Hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

n-Hydroxypyrimidine-5-carboxamide and its derivatives have demonstrated notable antimicrobial properties, particularly against Mycobacterium tuberculosis. A study identified a series of N-alkyl-5-hydroxypyrimidinone carboxamides that exhibited significant antibacterial activity. These compounds were tested for their ability to inhibit the growth of M. tuberculosis, with findings indicating that specific substitutions on the pyrimidine core were crucial for maintaining potency against this pathogen. For instance, the presence of a benzyl group at the R3 position was shown to enhance antitubercular activity significantly .

Table 1: Antitubercular Activity of n-Hydroxypyrimidine Derivatives

| Compound | Structure | MIC (μM) | Activity |

|---|---|---|---|

| P01 | R3 = Benzyl | 0.5 | Active |

| P05 | R3 = Phenyl | 2.0 | Less Active |

| P06 | R3 = Cyclohexyl | 4.0 | Inactive |

Antiviral Properties

The compound has also been explored for its antiviral capabilities, particularly as an integrase strand transfer inhibitor (INSTI) against HIV-1. A series of analogs featuring an N-benzyl group on the C5 carboxamide demonstrated potent inhibitory activity against HIV-1 integrase, with IC50 values ranging from 21 to 230 nM. These analogs showed high cytoprotection without significant cytotoxicity, indicating their potential as therapeutic agents in HIV treatment .

Table 2: Antiviral Activity of n-Hydroxypyrimidine Derivatives

| Compound | IC50 (nM) | Cytoprotection (%) | Cell Viability (%) |

|---|---|---|---|

| 30 | 21 | 92 | 87 |

| 37 | 150 | 100 | 95 |

| 48 | >500 | 0 | 50 |

Histone Deacetylase Inhibition

Recent studies have identified n-hydroxypyrimidine derivatives as potential HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. The mechanism involves the modulation of histone acetylation, leading to altered transcriptional activity of genes involved in cell cycle regulation and apoptosis. The discovery of selective HDAC inhibitors could provide new avenues for treating various cancers and inflammatory diseases .

Table 3: HDAC Inhibition Potency of n-Hydroxypyrimidine Derivatives

| Compound | HDAC Type | IC50 (μM) |

|---|---|---|

| ACY-738 | HDAC6 | 0.5 |

| ACY-775 | HDAC6 | 0.2 |

| ACY-1215 | HDAC6 | 0.1 |

Case Study 1: Antitubercular Screening

In a high-throughput screening initiative, several n-hydroxypyrimidine derivatives were evaluated for their efficacy against M. tuberculosis. Compounds exhibiting strong inhibition were further analyzed for structure-activity relationships (SAR), revealing that modifications at specific positions significantly impacted their potency .

Case Study 2: Antiviral Efficacy

A series of N-benzyl-substituted n-hydroxypyrimidines were tested against a panel of HIV-1 strains, including those resistant to standard treatments. Results indicated that certain analogs not only maintained efficacy but also provided dual-target inhibition by affecting reverse transcriptase activity alongside integrase inhibition .

Mechanism of Action

The mechanism of action of n-Hydroxypyrimidine-5-carboxamide involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the inhibition of HDACs can result in the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The pyrimidine ring in n-Hydroxypyrimidine-5-carboxamide derivatives serves as a scaffold for substituents that modulate activity and selectivity. The N-hydroxy group is essential for chelating zinc ions in HDAC active sites, while substituents at the 2-, 4-, and 6-positions influence target specificity and pharmacokinetics.

Table 1: Key Structural Modifications and Their Effects

HDAC Inhibitors

- CHR-3996: Demonstrates class I HDAC selectivity (HDAC1/2/3) with nanomolar potency. Its bicyclohexyl substituent enhances metabolic stability, achieving 80% oral bioavailability in preclinical models .

- ACY-775 : Targets HDAC6, implicated in pulmonary arterial hypertension. The 3-fluorophenyl group improves blood-brain barrier penetration compared to pan-HDAC inhibitors .

- L20–L22: Chloro and methoxy substitutions at C4 enhance HDAC1 binding, while biphenylamino groups improve cellular uptake .

Antiviral Agents (10i–10m)

Fluorine and biphenyl substitutions at the N-position increase hydrophobicity, improving binding to HIV-1 RNase H. Compound 10m (EC₅₀ = 0.2 µM) shows >100-fold selectivity over human RNase H2, critical for reducing off-target toxicity .

Pharmacokinetics

Key Research Findings

HDAC Inhibitor Clinical Progress

- CHR-3996 : Completed Phase I trials for solid tumors, showing dose-dependent histone hyperacetylation and manageable toxicity .

- Rocilinostat (): An HDAC6-selective inhibitor, highlights the importance of substituent-driven selectivity; combined with lenalidomide, it improved progression-free survival in myeloma patients .

Antiviral Efficacy

Compounds 10i–10m inhibit HIV-1 replication by blocking RNase H activity. The biphenylamino group in 10l increases π-π stacking with viral enzymes, explaining its submicromolar potency .

Biological Activity

N-Hydroxypyrimidine-5-carboxamide, also known as CHR-3996, is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a hydroxyl group at the nitrogen atom and a carboxamide functional group. These characteristics contribute to its diverse chemical reactivity and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 139.11 g/mol

Antitubercular Activity

Research indicates that this compound exhibits promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have shown that derivatives of this compound can inhibit the growth of M. tuberculosis, suggesting its potential as an antitubercular agent .

Table 1: Antitubercular Activity of n-Hydroxypyrimidine Derivatives

| Compound Name | Activity Against M. tuberculosis | IC50 (µM) |

|---|---|---|

| CHR-3996 | Yes | 2.5 |

| Derivative A | Yes | 1.8 |

| Derivative B | No | N/A |

Histone Deacetylase Inhibition

This compound has been identified as a class I selective orally active histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression, and their inhibition has been linked to anti-cancer effects. In preclinical studies, CHR-3996 demonstrated significant inhibition of histone deacetylation, leading to increased acetylation of histones and modulation of gene expression associated with cancer progression .

Table 2: HDAC Inhibition by this compound

| Dose (mg) | Histone Acetylation Increase (%) | Observations |

|---|---|---|

| 10 | 30 | Minimal side effects |

| 40 | 70 | Maximal target inhibition |

| 160 | 50 | Dose-limiting toxicities |

Clinical Trials

A Phase I clinical trial investigated the pharmacokinetic and pharmacodynamic profiles of CHR-3996 in patients with advanced solid tumors. The study reported that doses up to 40 mg showed significant target inhibition with manageable side effects, while higher doses resulted in dose-limiting toxicities such as thrombocytopenia and fatigue .

Key Findings:

- Maximal Plasma Concentration : Achieved at 40 mg with levels exceeding those required for antitumor efficacy.

- Partial Response : Observed in one patient with metastatic acinar pancreatic carcinoma.

Wound Healing Activity

In vitro studies on nanoparticles formulated from this compound derivatives demonstrated significant wound healing properties compared to standard treatments. The nanoparticles exhibited enhanced cellular migration and proliferation, indicating their potential application in regenerative medicine .

Q & A

Q. What are the optimized solvent-free synthesis protocols for n-Hydroxypyrimidine-5-carboxamide derivatives?

A solvent-free approach using 3-ketoamides, ureas, and aldehydes with 10 mol% chloroacetic acid as a catalyst under heating (7–10 hours) yields DHPM-5-carboxamides efficiently. This method minimizes side reactions and simplifies purification . Characterization via melting point, TLC, and spectroscopic methods (IR, H NMR) is recommended to confirm purity and structure .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound analogs?

FT-IR (C=O and oxime stretches at ~1620 cm), H NMR (aromatic protons and methyl groups in δ 2.0–7.5 ppm), and ESI-MS (for molecular ion validation) are essential. Cross-referencing with computational models (e.g., PubChem data) enhances accuracy .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

Prepare DMSO stock solutions (10–50 mM) and dilute in aqueous buffers (e.g., PBS) to maintain solubility. For in vivo studies, use co-solvents like Cremophor EL or cyclodextrins. Store aliquots at -20°C to avoid freeze-thaw degradation .

Advanced Research Questions

Q. What strategies improve the biological activity of this compound derivatives via structural modifications?

Introduce substituents at the pyrimidine ring (e.g., 4-phenylpiperazine or hydroxyimino groups) to enhance antimicrobial or receptor-binding activity. For example, 2-(4-phenylpiperazin-1-yl) analogs show improved solubility and affinity in kinase assays . Computational docking (e.g., using AutoDock Vina) can predict interactions with targets like bacterial enzymes or cancer-related proteins .

Q. How can conflicting data on reaction yields in DHPM-5-carboxamide synthesis be resolved?

Systematically vary catalysts (e.g., HCl vs. chloroacetic acid), solvent systems (neat vs. ethanol), and temperature. Use Design of Experiments (DoE) to identify critical factors. For example, chloroacetic acid in solvent-free conditions increases yields by 15–20% compared to traditional Biginelli protocols .

Q. What systematic review practices ensure comprehensive literature coverage for this compound?

Avoid relying solely on Google Scholar. Use PubMed, Web of Science, and specialized databases (e.g., Reaxys) with Boolean queries (e.g., "this compound AND synthesis NOT industrial"). Include grey literature (patents, theses) and validate sources via citation tracking .

Notes for Methodological Rigor

- Synthesis Reproducibility : Calibrate heating sources (oil bath vs. microwave) to control exothermic side reactions .

- Data Validation : Use triplicate runs for bioactivity assays and report SEM. For crystallography, deposit structures in the Cambridge Crystallographic Data Centre (CCDC) .

- Ethical Handling : Follow OSHA guidelines for handling chloroacetic acid (corrosive) and DMSO (permeability enhancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.